7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine
Overview
Description
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms, along with bromine and nitro substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine typically involves the following steps:
Starting Materials: The synthesis begins with 2-amino-5-bromophenol and 2-chloroacetyl chloride.
Cyclization: The acylated intermediate then undergoes intramolecular cyclization to form the benzoxazine ring.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and nitro groups can participate in nucleophilic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atom in the benzoxazine ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products
Substitution: Products with different substituents replacing the bromine or nitro groups.
Reduction: Formation of 7-bromo-5-amino-3,4-dihydro-2H-1,4-benzoxazine.
Oxidation: Formation of oxidized derivatives of the benzoxazine ring.
Scientific Research Applications
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antibacterial, anticancer, and anticonvulsant agent.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.
Biological Studies: Its derivatives are studied for their interactions with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antibacterial or anticancer effects. The benzoxazine ring can also interact with specific receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-2H-benzo[b][1,4]thiazine: Similar structure but contains a sulfur atom instead of oxygen.
6-nitro-3,4-dihydro-2H-benzo[b][1,4]oxazine: Similar structure with a nitro group at a different position.
7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine: Contains a pyridine ring fused with the benzoxazine ring.
Uniqueness
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine is unique due to the specific positioning of the bromine and nitro groups, which confer distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for targeted research and potential therapeutic applications.
Properties
IUPAC Name |
7-bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-5-3-6(11(12)13)8-7(4-5)14-2-1-10-8/h3-4,10H,1-2H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJBYCFBVREHKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC(=CC(=C2N1)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662930 | |
Record name | 7-Bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1003707-40-1 | |
Record name | 7-Bromo-5-nitro-3,4-dihydro-2H-1,4-benzoxazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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